Ethanone, 1-[3-(chloromethyl)oxiranyl]-
Description
The compound "Ethanone, 1-[3-(chloromethyl)oxiranyl]-" features an epoxide (oxiranyl) ring substituted with a chloromethyl (-CH2Cl) group and an ethanone (-COCH3) moiety. Its molecular formula is inferred as C₅H₇ClO₂, derived from the oxirane backbone (C₂H₃O), a chloromethyl substituent (CH₂Cl), and the ethanone group (C₂H₃O). This structure combines the reactivity of an epoxide ring with the electron-withdrawing and polar effects of the chloromethyl group, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61170-72-7 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
1-[3-(chloromethyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C5H7ClO2/c1-3(7)5-4(2-6)8-5/h4-5H,2H2,1H3 |
InChI Key |
VRISUYPIOYNZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(O1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of chloromethyl oxirane with ethanone under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[3-(chloromethyl)oxiranyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactive functional groups The oxirane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally related ethanone derivatives with oxiranyl or substituted phenyl/epoxide groups, along with their key properties:
Reactivity and Functional Group Influence
Chloromethyl vs. Phenyl Substituents :
- The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) . In contrast, the phenyl group in ’s compound contributes steric bulk and aromatic stability, favoring electrophilic aromatic substitution or cross-coupling reactions .
- The chloromethyl-oxiranyl derivative is more reactive toward ring-opening reactions than its phenyl-substituted analog due to the electron-withdrawing effect of Cl .
- Alkyl vs. Chloroalkoxy Chains: The 3-chloropropoxy group in ’s compound introduces flexibility and moderate polarity, making it suitable for solubility in both polar and nonpolar solvents . The pentyl chain in ’s compound increases hydrophobicity, favoring membrane permeability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
